molecular formula C6H4F4NO3S+ B11750950 1-Fluoro-2-sulfo-5-(trifluoromethyl)pyridin-1-ium

1-Fluoro-2-sulfo-5-(trifluoromethyl)pyridin-1-ium

Cat. No.: B11750950
M. Wt: 246.16 g/mol
InChI Key: MEYCMYZKEHOPIF-UHFFFAOYSA-O
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Description

1-Fluoro-2-sulfo-5-(trifluoromethyl)pyridin-1-ium is a fluorinated pyridinium compound known for its unique chemical properties and potential applications in various fields. The presence of fluorine atoms and a sulfonate group in its structure imparts distinct physicochemical characteristics, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

One common method includes the use of Selectfluor® as a fluorinating agent, which facilitates the incorporation of fluorine atoms into the pyridine ring . The reaction conditions often involve mild temperatures and specific solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve cost-effective and efficient production.

Chemical Reactions Analysis

1-Fluoro-2-sulfo-5-(trifluoromethyl)pyridin-1-ium undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-Fluoro-2-sulfo-5-(trifluoromethyl)pyridin-1-ium has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Fluoro-2-sulfo-5-(trifluoromethyl)pyridin-1-ium involves its interaction with molecular targets through its fluorine and sulfonate groups. The electron-withdrawing nature of the fluorine atoms can influence the compound’s reactivity and binding affinity to specific targets. The sulfonate group can enhance the compound’s solubility and stability in aqueous environments, facilitating its biological activity .

Comparison with Similar Compounds

1-Fluoro-2-sulfo-5-(trifluoromethyl)pyridin-1-ium can be compared with other fluorinated pyridinium compounds, such as:

The uniqueness of this compound lies in its specific arrangement of fluorine and sulfonate groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H4F4NO3S+

Molecular Weight

246.16 g/mol

IUPAC Name

1-fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonic acid

InChI

InChI=1S/C6H3F4NO3S/c7-6(8,9)4-1-2-5(11(10)3-4)15(12,13)14/h1-3H/p+1

InChI Key

MEYCMYZKEHOPIF-UHFFFAOYSA-O

Canonical SMILES

C1=CC(=[N+](C=C1C(F)(F)F)F)S(=O)(=O)O

Origin of Product

United States

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